molecular formula C21H16N2O3S B1268802 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid CAS No. 94640-09-2

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid

Cat. No. B1268802
CAS RN: 94640-09-2
M. Wt: 376.4 g/mol
InChI Key: LBQWBYYTMGYKKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid involves multi-step reactions starting from base compounds such as 2-bromo-4-methoxypyridine-3-carbonitrile or 2-mercapto-4-methoxypyridine-3-carbonitrile. These processes can include intramolecular cyclization to form related thieno[2,3-b]pyridines or involve reactions with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield 1,3,4-thiadiazole derivatives (Miszke et al., 2008) (Noolvi et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in the same family as 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid often shows significant interaction characteristics, such as hydrogen bonding or electron-withdrawing effects, which can influence their reactivity and physical properties. For example, in related compounds, the orientation of substituents and the planarity of the molecule can be critical for determining molecular interactions and reactivity (Guzei et al., 2010).

Chemical Reactions and Properties

Compounds similar to 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid are involved in various chemical reactions, including acylation, cyclization, and condensation. These reactions can lead to the formation of new heterocyclic structures, demonstrating the reactivity of the cyano and acetic acid groups under different conditions (Arutjunyan et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including melting points, boiling points, solubility, and crystal structure. The presence of functional groups such as the methoxy, cyano, and thioacetic acid moieties significantly affects these properties, impacting their behavior in different environments and applications (Choudhury & Row, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for understanding the compound's behavior in synthetic pathways and potential applications. The unique combination of functional groups in 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid and its derivatives provides a wide range of reactivity patterns, from nucleophilic to electrophilic reactions, offering a rich field for exploration in organic synthesis (Shipilovskikh & Rubtsov, 2020).

Scientific Research Applications

Synthesis and Microbiological Activity

A study by Miszke et al. (2008) reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, which demonstrated bacteriostatic or tuberculostatic activity. This research highlights the compound's potential in creating therapeutics targeting bacterial infections and tuberculosis (Miszke et al., 2008).

Chemical Properties and Toxicity Studies

Research conducted by Salionov (2015) focused on the physical-chemical properties and acute toxicity of similar compounds, indicating their relative non-toxicity and low toxicity. This kind of study is crucial for assessing the safety profile of new chemical entities (Salionov, 2015).

Acylation and Interaction with Amines

Arutjunyan et al. (2013) described the acylation of amines and pyrazole with a similar compound, [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride, providing insights into the compound's reactivity and potential applications in organic synthesis (Arutjunyan et al., 2013).

Antimicrobial Evaluation

The antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, was conducted by Noolvi et al. (2016), showcasing the potential of these derivatives in developing new antimicrobial agents (Noolvi et al., 2016).

Recyclization Studies

Shipilovskikh and Rubtsov (2020) explored the recyclization of 3-(Thiophen-2-yl)imino-3H-furan-2-ones with cyanoacetic acid derivatives, shedding light on the chemical behavior and potential synthetic applications of these compounds (Shipilovskikh & Rubtsov, 2020).

Complex Formation and Structural Assessment

A study by Castiñeiras et al. (2018) on the synthesis of a complex involving a similar compound, methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, provides insights into the structural and bonding characteristics of such compounds (Castiñeiras et al., 2018).

Synthesis of Organic Sensitizers for Solar Cell Applications

Kim et al. (2006) conducted research on the molecular engineering of organic sensitizers containing similar structural elements for solar cell applications. This study underscores the versatility of these compounds in renewable energy technology (Kim et al., 2006).

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for these derivatives .

properties

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-16-9-7-14(8-10-16)17-11-19(15-5-3-2-4-6-15)23-21(18(17)12-22)27-13-20(24)25/h2-11H,13H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQWBYYTMGYKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)acetic acid

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